molecular formula C19H28N2O B5855716 [1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B5855716
M. Wt: 300.4 g/mol
InChI Key: RDERGEGARFHSPH-UHFFFAOYSA-N
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Description

[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-ethylphenylmethyl group and a pyrrolidinylmethanone moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-2-16-5-7-17(8-6-16)15-20-13-9-18(10-14-20)19(22)21-11-3-4-12-21/h5-8,18H,2-4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDERGEGARFHSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 4-ethylbenzyl chloride, followed by the introduction of the pyrrolidinylmethanone group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinylmethanone moiety, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the pyrrolidinylmethanone moiety.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a ligand for studying receptor interactions and binding affinities, particularly in the context of neurotransmitter systems.

Medicine: Potential therapeutic applications include its use as a precursor for developing drugs targeting neurological disorders, given its structural similarity to known pharmacologically active compounds.

Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in polymer science and material engineering.

Mechanism of Action

The mechanism of action of [1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

    2-{1-[(4-ethylphenyl)methyl]piperidin-4-yl}acetic acid: Shares the piperidine and 4-ethylphenylmethyl groups but differs in the acetic acid moiety.

    Steviol glycosides: Although structurally different, these compounds also exhibit unique biological activities and are used in various applications.

Uniqueness: The uniqueness of [1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone lies in its combination of the piperidine and pyrrolidinylmethanone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

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